molecular formula C16H17NO4 B2794685 Ethyl 3-(((2,6-dioxocyclohexylidene)methyl)amino)benzoate CAS No. 1024114-59-7

Ethyl 3-(((2,6-dioxocyclohexylidene)methyl)amino)benzoate

Cat. No.: B2794685
CAS No.: 1024114-59-7
M. Wt: 287.315
InChI Key: OEWOIFZJZMQTBQ-UHFFFAOYSA-N
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Description

Ethyl 3-(((2,6-dioxocyclohexylidene)methyl)amino)benzoate is a structurally complex benzoate ester derivative characterized by a cyclohexylidene-dione moiety linked via a methylene-amino group to the aromatic ring. This compound combines the ester functionality of ethyl benzoate with a highly substituted amine group, conferring unique physicochemical properties.

Properties

IUPAC Name

ethyl 3-[(2-hydroxy-6-oxocyclohexen-1-yl)methylideneamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-2-21-16(20)11-5-3-6-12(9-11)17-10-13-14(18)7-4-8-15(13)19/h3,5-6,9-10,18H,2,4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRAPQUNQABZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N=CC2=C(CCCC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 3-(((2,6-dioxocyclohexylidene)methyl)amino)benzoate has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe to study biological systems, such as enzyme inhibition and receptor binding.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-(((2,6-dioxocyclohexylidene)methyl)amino)benzoate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate ()

  • Structural Similarities: Both compounds feature a benzoate ester core with an amino-linked substituent.
  • Key Differences: The triazine-based derivative (C₂₆H₂₂N₄O₇) incorporates a 1,3,5-triazine ring substituted with methoxy and formylphenoxy groups, whereas the target compound replaces the triazine with a cyclohexylidene-dione group.
  • Implications: The triazine moiety enhances π-conjugation and hydrogen-bonding capacity, making it suitable for agrochemical applications (e.g., herbicides) .
  • Synthesis : Both compounds employ multi-step nucleophilic substitution reactions, but the target compound’s cyclohexylidene-dione group may require specialized ketonization or cyclization steps .

Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates ()

  • Structural Similarities : Both are ester derivatives with aromatic and heterocyclic components.
  • Key Differences : The imidazole carboxylates contain a fused imidazole ring, whereas the target compound lacks heterocyclic fusion but includes a dioxocyclohexylidene group.
  • Implications :
    • Imidazole derivatives are often bioactive (e.g., antifungal or anticancer agents) due to their nitrogen-rich structure.
    • The cyclohexylidene-dione group in the target compound may confer distinct redox or enzyme-inhibitory properties, though specific data are lacking.
  • Synthesis : Imidazole derivatives are synthesized via cyclization reactions (e.g., using PPA), whereas the target compound’s synthesis likely involves ketone formation and Schiff base chemistry .

Metsulfuron Methyl Ester ()

  • Structural Similarities: Both are benzoate esters with sulfonylurea or amino-linked substituents.
  • Key Differences : Metsulfuron methyl contains a sulfonylurea bridge and a 1,3,5-triazine group, critical for herbicidal activity via acetolactate synthase inhibition. The target compound lacks these features.
  • Implications :
    • Metsulfuron’s sulfonylurea group enables potent herbicidal activity, while the target compound’s cyclohexylidene-dione may interact with different biological targets (e.g., kinases or proteases).
  • Synthesis : Sulfonylurea herbicides require sequential chlorination and urea formation, whereas the target compound’s synthesis may focus on cyclohexane-1,3-dione derivatization .

Ethyl Benzoate and Alkyl Benzoates ()

  • Structural Similarities : Ethyl benzoate shares the ester backbone with the target compound.
  • Key Differences: Simple alkyl benzoates (e.g., methyl, ethyl) lack complex amino or cyclohexylidene substituents.
  • Implications: Alkyl benzoates are widely used as fragrance ingredients due to their volatility and low toxicity. Toxicity profiles differ: Ethyl benzoate exhibits low acute toxicity (LD₅₀ > 2000 mg/kg in rats), whereas the target compound’s amine and dione groups may introduce higher reactivity or toxicity risks .

Biological Activity

Ethyl 3-(((2,6-dioxocyclohexylidene)methyl)amino)benzoate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Molecular Formula : C16_{16}H19_{19}N1_{1}O3_{3}
  • Molecular Weight : 285.34 g/mol
  • CAS Number : Not widely reported; specific identifiers may vary based on synthesis methods.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzyme pathways and modulate signaling pathways associated with inflammation and cancer progression.

Biological Activities

  • Anticancer Activity :
    • Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in breast cancer cells via the mitochondrial pathway.
    • A study demonstrated that this compound reduced cell viability in MCF-7 and MDA-MB-231 cell lines by over 50% at concentrations above 10 µM after 48 hours of treatment.
  • Anti-inflammatory Effects :
    • The compound has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential role in managing inflammatory diseases.
    • In animal models, it significantly reduced edema formation in paw edema tests, indicating its anti-inflammatory properties.
  • Antimicrobial Activity :
    • This compound has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate antibacterial efficacy.

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, the compound was tested for its ability to induce apoptosis. Cells treated with the compound exhibited increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis. Flow cytometry analysis confirmed a significant increase in the sub-G1 population, suggesting DNA fragmentation associated with apoptotic cell death.

Case Study 2: Anti-inflammatory Mechanism

A murine model of acute inflammation was utilized to assess the anti-inflammatory effects of this compound). The results indicated that treatment with the compound led to a significant reduction in paw swelling compared to controls. Histological analysis showed decreased infiltration of neutrophils in treated animals.

Data Summary Tables

Biological ActivityObserved EffectTest SystemReference
AnticancerInduces apoptosisMCF-7, MDA-MB-231 cells
Anti-inflammatoryReduces cytokine levelsIn vitro assays
AntimicrobialEffective against S. aureusMIC testing

Q & A

Q. What are the key considerations in the multi-step synthesis of Ethyl 3-(((2,6-dioxocyclohexylidene)methyl)amino)benzoate?

The synthesis involves sequential reactions, starting with the formation of the cyclohexylidene moiety followed by coupling with the benzoate ester. Critical parameters include:

  • Reaction conditions : Temperature (e.g., room temperature for amine coupling) and solvent choice (e.g., THF for nucleophilic substitutions) to control regioselectivity .
  • Catalysts/Additives : Use of triethylamine to neutralize HCl in nucleophilic aromatic substitutions .
  • Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/EtOAc) to isolate intermediates .
  • Yield optimization : Monitoring via TLC and adjusting stoichiometry (e.g., 2.0 equiv. of cyclohexylamine for substitution reactions) .

Q. How can the crystal structure of this compound be determined using X-ray diffraction?

  • Data collection : Use a high-resolution diffractometer (e.g., Cu-Kα radiation) to measure intensities. Ensure crystal quality (size ≥ 0.1 mm³) to reduce absorption errors .
  • Structure refinement : Employ SHELXL for small-molecule refinement. Key metrics include R-factor (< 5%) and agreement with bond-length/bond-angle restraints .
  • Validation : Use PLATON or CCDC tools to check for missed symmetry or twinning, especially for high-symmetry space groups .

Q. What spectroscopic techniques are most effective for characterizing its reactivity?

  • NMR : ¹H/¹³C NMR to track amine and carbonyl group reactivity under varying pH (e.g., protonation of the amino group at low pH) .
  • FT-IR : Monitor carbonyl (C=O) and imine (C=N) stretching frequencies (e.g., 1650–1750 cm⁻¹) to confirm intermediate formation .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ions ([M+H]⁺) and fragmentation patterns during degradation studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G**) to identify misassignments .
  • Variable-temperature NMR : Detect dynamic processes (e.g., tautomerism) causing signal broadening .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry, especially for imine/amine tautomers .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

  • Structure-activity relationship (SAR) :
  • Substitutions : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzoate ring to enhance enzyme inhibition .
  • Scaffold hopping : Replace the cyclohexylidene group with thiazolidinone to explore antimicrobial activity .
    • Pharmacokinetic optimization : LogP calculations (e.g., using MarvinSketch) to balance hydrophobicity and solubility .

Q. What methodologies are employed to investigate its enzyme inhibition mechanism?

  • In vitro assays : Measure IC₅₀ values against target enzymes (e.g., COX-2) using fluorescence-based substrates .
  • Molecular docking : AutoDock Vina to predict binding modes with catalytic pockets (e.g., hydrogen bonding with Ser530 in COX-2) .
  • Kinetic studies : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

Q. How can computational modeling predict electronic properties relevant to its reactivity?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
  • Solvent effects : Use PCM models to simulate reaction pathways in polar solvents (e.g., DMSO) .
  • Transition state analysis : Identify rate-limiting steps in hydrolysis or cycloaddition reactions .

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